trimagnesium;diphosphate;hydrate

Solubility product Dissolution kinetics Soil chemistry

Researchers formulating bone cements often encounter suboptimal compressive strength due to incorrect magnesium phosphate hydration state. Trimagnesium diphosphate hydrate-in anhydrous or low-hydrate form-delivers up to 67 MPa compressive strength, doubling newberyite-based systems. • Achieves 8.3× greater cumulative phosphorus release vs. calcium phosphate biochar over 240 h • Delivers 27.7% elemental Mg by weight (anhydrous), 2.0× the loading of dibasic form • USP monograph compliance: 98.0%-101.5% assay on ignited basis; E343(iii) food-grade certified Specify hydration state (anhydrous, pentahydrate, or octahydrate) based on target dehydration temperature for your thermal or mechanical application.

Molecular Formula H2Mg3O9P2
Molecular Weight 280.87 g/mol
Cat. No. B7948796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimagnesium;diphosphate;hydrate
Molecular FormulaH2Mg3O9P2
Molecular Weight280.87 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
InChIKeyWESIJKDWGUWFEP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimagnesium Diphosphate Hydrate – Chemical Identity and Specifications


Trimagnesium diphosphate hydrate (CAS 53408-95-0), systematically named trimagnesium(2+) diphosphate hydrate and commonly referred to as magnesium phosphate tribasic hydrate, is an inorganic magnesium acid salt of phosphoric acid with the general formula Mg₃(PO₄)₂·xH₂O. The degree of hydration is variable, with known crystalline forms including the anhydrous (farringtonite), pentahydrate (x = 5), octahydrate (x = 8, mineral bobierrite), and docosahydrate (x = 22, mineral cattiite) [1]. This compound is commercially available as a white crystalline powder with a density of 2.195 g/mL at 25 °C and a molecular weight of 262.86 g/mol (anhydrous basis) . It is practically insoluble in water (Kₛₚ ~ 10⁻²³ to 10⁻²⁷ at ambient temperature) but readily dissolves in dilute mineral acids [1]. Trimagnesium diphosphate hydrate is regulated under E number E343(iii) as a food additive and is listed in the USP-NF monograph as Magnesium Phosphate [2]. Its primary industrial and scientific relevance spans bone cement formulations, slow-release fertilizer matrices, pharmaceutical excipients, and food stabilization.

Why Generic Substitution Among Magnesium Phosphates Fails


Magnesium phosphate salts are not interchangeable, despite sharing the Mg–P–O–H chemical space. The tribasic form Mg₃(PO₄)₂·xH₂O differs fundamentally from its closest in-class analogs—magnesium hydrogen phosphate (MgHPO₄·3H₂O, newberyite), trimagnesium phosphate octahydrate (Mg₃(PO₄)₂·8H₂O, bobierrite), and magnesium ammonium phosphate (MgNH₄PO₄·6H₂O, struvite)—across at least four actionable dimensions: (i) aqueous solubility, where the pKₛₚ of Mg₃(PO₄)₂·22H₂O (23.70) exceeds that of MgHPO₄·3H₂O (5.83) by approximately 18 orders of magnitude [1]; (ii) thermal decomposition hierarchy, wherein peritectic dehydration temperatures span from 60 °C (22H₂O) to 176 °C (5H₂O), dictating processing windows [2]; (iii) stoichiometric magnesium loading, with Mg:P atomic ratios of 3:2 (tribasic) versus 1:1 (dibasic) or 1:2 (monobasic), directly affecting elemental delivery in nutritional and agricultural applications [3]; and (iv) cement-setting behavior, where the hydration state of the starting Mg₃(PO₄)₂ powder controls compressive strength and setting time, with the anhydrous form yielding up to 67 MPa versus the octahydrate form producing substantially lower strengths with shorter setting windows [4]. These differences are not cosmetic; they are thermodynamic and kinetic in origin, meaning that procurement decisions based solely on price or nominal 'magnesium phosphate' labeling risk selecting a material with functionally divergent properties.

Quantitative Differentiation Against Closest Analogs


Aqueous Solubility vs. Magnesium Hydrogen Phosphate

The trimagnesium phosphate docosahydrate form, Mg₃(PO₄)₂·22H₂O—the most hydrated naturally occurring phase of the target compound—exhibits a pKₛₚ of 23.70 ± 0.12, which is approximately 18 orders of magnitude less soluble than the closest dibasic analog, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O, pKₛₚ = 5.83 ± 0.01). The anhydrous form, Mg₃(PO₄)₂, yields a near-identical pKₛₚ of 23.28 ± 0.01 [1]. This extreme insolubility is the mechanistic basis for the compound's utility as a slow-release nutrient source and a stable mineral matrix in cementitious biomaterials, where premature dissolution would compromise structural integrity.

Solubility product Dissolution kinetics Soil chemistry

Thermal Dehydration Hierarchy and Processing Windows

The thermal stability of trimagnesium phosphate is exquisitely sensitive to the degree of hydration. Direct thermal analysis (DTA) and thermogravimetric analysis (TGA) of the Mg₃(PO₄)₂–H₂O binary system established peritectic decomposition temperatures of 60 °C for the docosahydrate (22H₂O), 110 °C for the octahydrate (8H₂O), and 176 °C for the pentahydrate (5H₂O) [1]. This graded thermal ladder means that the variable-hydrate commercial product (CAS 53408-95-0, labeled as xH₂O) can lose lower-binding water at temperatures as low as 60 °C, whereas the pentahydrate form requires heating above 176 °C before complete dehydration. For comparison, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O, newberyite) dehydrates through a two-step mechanism losing its first water molecule at 205 °C , placing its thermal processing window in a distinctly higher range than the tribasic docosahydrate.

Thermal stability Dehydration behavior Materials processing

Compressive Strength in Struvite-Forming Cements

In struvite-based surgical cement formulations, the choice of magnesium phosphate precursor decisively influences mechanical performance. A systematic study comparing Mg₃(PO₄)₂ (anhydrous), Mg₃(PO₄)₂·8H₂O, and mixtures with MgHPO₄·3H₂O revealed that formulations incorporating anhydrous Mg₃(PO₄)₂ produced the highest compressive strengths (up to 67 MPa with precipitated hydroxyapatite filler at appropriate liquid-to-powder ratios) and the longest setting times, whereas those based on Mg₃(PO₄)₂·8H₂O gave the shortest setting times and the lowest compressive strengths [1]. Independently, a chelate-bonding approach using farringtonite [Mg₃(PO₄)₂] raw powder with phytic acid achieved compressive strengths up to 65 MPa, representing a doubling of the strength of conventional newberyite (MgHPO₄·3H₂O)-forming cements [2]. Additionally, mechanically activated trimagnesium phosphate (farringtonite) formed self-setting cements with compressive strengths up to 11 MPa without any additional setting regulators [3].

Bone cement Compressive strength Setting time Biomaterials

Phosphorus Release Kinetics in Biochar Fertilizers

Under identical co-pyrolysis and aqueous kinetic release conditions (240 h in water), a magnesium-phosphate-rich biochar (MgPA-BC) released 10 g P per kg biochar, whereas a calcium-phosphate-rich biochar (CaPA-BC) released only 1.2 g P per kg biochar—an 8.3-fold difference in phosphate availability. X-ray diffraction identified Mg₃(PO₄)₂·22H₂O (cattiite, a hydrated form of trimagnesium phosphate) as one of three rate-determining phases responsible for the gradual, sustained release profile from the Mg-based system. The Ca-based system was limited by the intrinsically lower solubility of Ca₂P₂O₇ and (Ca,Mg)₃(PO₄)₂ (whitlockite) [1]. This demonstrates that the presence of the tribasic magnesium phosphate hydrate phase—as opposed to calcium phosphate analogs—is mechanistically responsible for enhanced phytoavailable phosphorus release in biochar-based slow-release fertilizers.

Slow-release fertilizer Phosphorus availability Biochar Nutrient leaching

Magnesium Loading Efficiency Across Phosphate Forms

Among the three magnesium orthophosphate salts approved as food additives under E343, the tribasic form (E343iii, Mg₃(PO₄)₂) delivers the highest magnesium mass fraction per unit phosphate. With an Mg:P atomic ratio of 3:2 (1.5), it outperforms the dibasic form E343ii (MgHPO₄, Mg:P = 1:1) and the monobasic form E343i (Mg(H₂PO₄)₂, Mg:P = 1:2) [1]. On an ignited basis, the USP monograph specifies that Magnesium Phosphate must contain 98.0%–101.5% Mg₃(PO₄)₂ [2], corresponding to a nominal magnesium content of approximately 27.7% by weight (anhydrous basis). In contrast, MgHPO₄·3H₂O (dibasic) contains ~13.7% Mg (anhydrous basis), and Mg(H₂PO₄)₂·4H₂O (monobasic) contains ~8.5% Mg [3]. The commercial tribasic hydrate product (CAS 53408-95-0) carries a loss-on-ignition specification of ≤32.0% at 425 °C , a value compatible with USP requirements of 20.0%–27.0% for the pentahydrate form [2], providing a procurement-relevant quality control metric that distinguishes it from lower-hydrate or anhydrous grades.

Elemental stoichiometry Nutrient delivery Magnesium supplementation Food additive

Primary Research and Industrial Application Scenarios


High-Strength Synthetic Bone Graft Cements

Trimagnesium diphosphate hydrate—specifically when processed to the anhydrous or low-hydrate form—serves as the magnesium precursor in struvite-forming surgical bone cements. As demonstrated in direct comparative studies, Mg₃(PO₄)₂-based formulations achieve compressive strengths up to 67 MPa, substantially exceeding those of cements formulated with the octahydrate analog [1] and doubling the strength of conventional newberyite (MgHPO₄·3H₂O)-forming systems [2]. The extreme aqueous insolubility of the tribasic phosphate (pKₛₚ ~23.3–23.7) [3] ensures that the cement matrix resists premature dissolution in physiological fluids, while the known in vivo resorption advantage of magnesium phosphate cements over calcium phosphate analogs provides a clinically relevant degradation timeline. Researchers and medical device manufacturers developing load-bearing bone void fillers, vertebroplasty cements, or craniofacial implants should preferentially procure the anhydrous or low-hydrate tribasic grade to maximize mechanical performance.

Slow-Release Phosphorus Fertilizer Matrices

The presence of Mg₃(PO₄)₂·22H₂O (cattiite) as a rate-determining phase in magnesium-phosphate-rich biochar fertilizers enables an 8.3-fold greater cumulative phosphorus release (10 g P/kg) compared to calcium-phosphate-based biochar (1.2 g P/kg) over 240 h in aqueous kinetic extraction [4]. This sustained-release profile, governed by the intrinsically low solubility of the tribasic magnesium phosphate hydrate phase, reduces phosphorus leaching losses and better synchronizes nutrient availability with crop demand. Agrochemical formulators, soil scientists, and environmental engineers designing next-generation slow-release fertilizers, particularly for phosphorus-limited calcareous or tropical soils, should specify Mg₃(PO₄)₂·xH₂O as the phosphorus source over calcium phosphate or highly soluble ammonium phosphate alternatives to achieve the gradual release kinetics essential for efficient nutrient stewardship.

High-Magnesium-Loading Supplements and Excipients

The tribasic form (E343iii) delivers approximately 27.7% elemental magnesium by weight (anhydrous basis), which is 2.0× the magnesium loading of the dibasic form and 3.3× that of the monobasic form [5]. This stoichiometric advantage allows formulators to achieve target magnesium doses with smaller tablet or capsule fill weights, reducing excipient requirements and improving patient compliance. The USP monograph specification of 98.0%–101.5% Mg₃(PO₄)₂ on an ignited basis and a loss-on-ignition of 20.0%–27.0% [6] provide compendial quality benchmarks that facilitate regulatory acceptance. Procurement teams sourcing magnesium salts for pharmaceutical antacid formulations, mineral supplementation, or food fortification premixes should select the tribasic hydrate grade meeting USP/FCC specifications to maximize magnesium delivery efficiency per unit mass.

Thermal Processing with Defined Dehydration Windows

The peritectic decomposition temperatures of Mg₃(PO₄)₂ hydrates—60 °C (22H₂O), 110 °C (8H₂O), and 176 °C (5H₂O) [7]—provide a structured thermal ladder that can be exploited in ceramic processing, flame-retardant compounding, and investment casting materials. Unlike magnesium hydrogen phosphate trihydrate, which retains its first water molecule until 205 °C , the tribasic phosphate hydrates release water at substantially lower temperatures. Materials engineers and industrial chemists designing phosphate-bonded refractory ceramics, intumescent coatings, or thermally activated cementitious binders can use the specific dehydration temperature of the selected hydrate grade as a processing parameter to control porosity development, phase evolution, and final material density. Procurement should specify the hydration state (e.g., pentahydrate vs. octahydrate vs. variable hydrate) based on the target dehydration temperature window for the intended thermal process.

Quote Request

Request a Quote for trimagnesium;diphosphate;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.